molecular formula C17H15F3N4O2S B2377336 6-PROPYL-2-[({3-[4-(TRIFLUOROMETHYL)PHENYL]-1,2,4-OXADIAZOL-5-YL}METHYL)SULFANYL]PYRIMIDIN-4-OL CAS No. 1226457-78-8

6-PROPYL-2-[({3-[4-(TRIFLUOROMETHYL)PHENYL]-1,2,4-OXADIAZOL-5-YL}METHYL)SULFANYL]PYRIMIDIN-4-OL

Cat. No.: B2377336
CAS No.: 1226457-78-8
M. Wt: 396.39
InChI Key: SCDOPIMHPBPOBJ-UHFFFAOYSA-N
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Description

6-PROPYL-2-[({3-[4-(TRIFLUOROMETHYL)PHENYL]-1,2,4-OXADIAZOL-5-YL}METHYL)SULFANYL]PYRIMIDIN-4-OL is a complex organic compound that features a trifluoromethyl group, an oxadiazole ring, and a pyrimidinol core

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of radical trifluoromethylation, which has been shown to be effective in introducing the trifluoromethyl group into various organic molecules . The reaction conditions often require the use of specific catalysts and reagents to achieve high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions to ensure safety, efficiency, and cost-effectiveness. The use of continuous flow reactors and other advanced technologies can help in achieving large-scale production.

Chemical Reactions Analysis

Types of Reactions

6-PROPYL-2-[({3-[4-(TRIFLUOROMETHYL)PHENYL]-1,2,4-OXADIAZOL-5-YL}METHYL)SULFANYL]PYRIMIDIN-4-OL can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxides, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

6-PROPYL-2-[({3-[4-(TRIFLUOROMETHYL)PHENYL]-1,2,4-OXADIAZOL-5-YL}METHYL)SULFANYL]PYRIMIDIN-4-OL has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts.

    Biology: In biological research, the compound can be used to study the effects of trifluoromethyl groups on biological systems. It may also serve as a probe in biochemical assays.

    Medicine: The compound’s potential pharmacological properties are of interest in drug discovery and development. It may exhibit activity against certain diseases or conditions.

    Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-PROPYL-2-[({3-[4-(TRIFLUOROMETHYL)PHENYL]-1,2,4-OXADIAZOL-5-YL}METHYL)SULFANYL]PYRIMIDIN-4-OL involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, leading to specific biological effects. The oxadiazole ring and pyrimidinol core also contribute to the compound’s overall activity by interacting with different molecular targets.

Comparison with Similar Compounds

Similar Compounds

    Trifluoromethylphenyl derivatives: These compounds share the trifluoromethyl group and may exhibit similar chemical and biological properties.

    Oxadiazole derivatives: Compounds containing the oxadiazole ring are often used in pharmaceuticals and agrochemicals.

    Pyrimidinol derivatives: These compounds are known for their diverse biological activities and are used in various therapeutic applications.

Uniqueness

6-PROPYL-2-[({3-[4-(TRIFLUOROMETHYL)PHENYL]-1,2,4-OXADIAZOL-5-YL}METHYL)SULFANYL]PYRIMIDIN-4-OL is unique due to the combination of its structural features. The presence of the trifluoromethyl group, oxadiazole ring, and pyrimidinol core in a single molecule provides a distinct set of properties that can be leveraged in different scientific and industrial applications.

Properties

IUPAC Name

4-propyl-2-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methylsulfanyl]-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3N4O2S/c1-2-3-12-8-13(25)22-16(21-12)27-9-14-23-15(24-26-14)10-4-6-11(7-5-10)17(18,19)20/h4-8H,2-3,9H2,1H3,(H,21,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCDOPIMHPBPOBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)NC(=N1)SCC2=NC(=NO2)C3=CC=C(C=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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